Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate
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Overview
Description
Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-fluoro-4-hydroxybenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.
Major Products:
Oxidation: Formation of methyl 2-fluoro-4-oxo-3-nitrobenzoate.
Reduction: Formation of methyl 2-fluoro-4-hydroxy-3-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
- Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 3-hydroxy-4-nitrobenzoate
Comparison: Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for targeted research and applications.
Biological Activity
Methyl 2-fluoro-4-hydroxy-3-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- A fluorine atom at the 2-position, which influences its reactivity.
- A hydroxyl group at the 4-position that can participate in hydrogen bonding.
- A nitro group at the 3-position that may engage in redox reactions.
These functional groups contribute to its solubility, stability, and interaction profiles with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The nitro group can undergo reduction to form an amino group under certain conditions, potentially altering the compound's activity. The fluorine atom enhances its binding affinity to various enzymes or receptors, while the hydroxyl group increases solubility and facilitates interactions through hydrogen bonding.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including multidrug-resistant strains. Its minimal inhibitory concentrations (MICs) range from <0.03125 to 0.25μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae .
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines. It has been shown to induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-hydroxy-3-nitrobenzoate | Hydroxyl and nitro groups | Moderate antimicrobial activity |
Methyl 3-hydroxy-4-nitrobenzoate | Hydroxyl group at different position | Lower cytotoxicity compared to methyl 2-fluoro compound |
This compound | Fluorine enhances reactivity | Stronger antibacterial and cytotoxic effects |
This table illustrates how the positioning of functional groups affects the biological activity of these compounds.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various nitroaromatic compounds, this compound was found to be particularly effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines showed significant promise. The compound induced cell death through apoptosis pathways, suggesting a mechanism that could be exploited for therapeutic purposes .
Properties
Molecular Formula |
C8H6FNO5 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
methyl 2-fluoro-4-hydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(11)7(6(4)9)10(13)14/h2-3,11H,1H3 |
InChI Key |
YNZVJJUVNCMUQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])F |
Origin of Product |
United States |
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